N-benzyl-4-chloro-N-ethyl-3-nitrobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-4-chloro-N-ethyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-2-18(11-12-6-4-3-5-7-12)16(20)13-8-9-14(17)15(10-13)19(21)22/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTSYXSLPINNCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for N Benzyl 4 Chloro N Ethyl 3 Nitrobenzamide
Retrosynthetic Analysis and Strategic Disconnections of the N-benzyl-4-chloro-N-ethyl-3-nitrobenzamide Scaffold
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, readily available starting materials. This process allows for the logical planning of a synthetic route.
Identification of Key Synthons and Precursors for Amide Bond Formation
The most logical and common disconnection for this compound is at the amide bond (C-N bond). This is a well-established and reliable transformation in organic synthesis. youtube.com This disconnection reveals two primary synthetic precursors:
An electrophilic benzoyl equivalent: This corresponds to 4-chloro-3-nitrobenzoic acid or its more reactive derivative, 4-chloro-3-nitrobenzoyl chloride .
A nucleophilic amine equivalent: This corresponds to N-benzylethylamine .
These two molecules represent the key building blocks required for the final assembly of the target compound.
Targeted Functional Group Interconversions and Aromatic Substitutions
The synthesis of the key precursors themselves requires strategic planning.
Synthesis of 4-chloro-3-nitrobenzoic acid: This important intermediate can be prepared from p-chlorobenzoic acid through electrophilic nitration. guidechem.com A common method involves the use of a nitrating mixture, such as concentrated nitric acid and concentrated sulfuric acid. prepchem.com The reaction temperature is carefully controlled to ensure the desired regioselectivity. prepchem.com An alternative route involves the nitration of p-chlorotoluene followed by oxidation of the methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate. guidechem.com
Synthesis of N-benzylethylamine: This secondary amine can be synthesized via several routes. One common method is the reductive amination of benzaldehyde (B42025) with ethylamine. chemicalbook.com This two-step process first involves the formation of an imine, which is then reduced to the amine, often using a reducing agent like sodium borohydride. chemicalbook.comgoogle.comgoogle.com Another approach is the direct N-alkylation of benzylamine (B48309) with an ethyl halide.
Development of Optimized Synthesis Protocols for this compound
With the precursors in hand, the crucial step is the formation of the amide bond to yield this compound.
Exploration of Amidation Reaction Methodologies
The formation of an amide bond is a cornerstone of organic synthesis, with numerous methods developed to achieve this transformation efficiently. acs.orgrsc.org
A highly effective and widely used method for forming amides is the reaction between an acid chloride and an amine. chemguide.co.ukcommonorganicchemistry.comyoutube.comlibretexts.org This reaction is typically fast and high-yielding. chemguide.co.uk
The process involves two main steps:
Activation of the Carboxylic Acid: 4-chloro-3-nitrobenzoic acid is converted into the more reactive 4-chloro-3-nitrobenzoyl chloride. This is commonly achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.com
Amide Formation: The resulting 4-chloro-3-nitrobenzoyl chloride is then reacted with N-benzylethylamine. mdpi.com The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. commonorganicchemistry.commdpi.com
Table 1: Illustrative Reaction Conditions for Acid Chloride/Amine Coupling
| Step | Reactants | Reagents | Solvent |
| 1 | 4-chloro-3-nitrobenzoic acid | Thionyl chloride (SOCl₂) | Toluene (B28343) or Dichloromethane (DCM) |
| 2 | 4-chloro-3-nitrobenzoyl chloride, N-benzylethylamine | Triethylamine | Dichloromethane (DCM) |
An alternative to the acid chloride method is the direct coupling of the carboxylic acid and amine using a coupling reagent. hepatochem.com This approach avoids the often harsh conditions required for acid chloride formation. hepatochem.com
Carbodiimide-Mediated Coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to facilitate amide bond formation. wikipedia.orgpeptide.comchemistrysteps.com These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. wikipedia.orgresearchgate.net Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can be used to increase efficiency and minimize side reactions. peptide.com
Phosphonium (B103445) Salt-Based Coupling: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are powerful coupling agents. thieme-connect.desigmaaldrich.combiosynth.com They activate carboxylic acids to form activated esters that rapidly react with amines to yield amides. sigmaaldrich.com These reagents are known for their high efficiency, even with sterically hindered substrates. thieme-connect.de
Table 2: Overview of Common Amidation Coupling Reagents
| Reagent Class | Example Reagents | Key Features |
| Carbodiimides | DCC, EDC | Widely used, cost-effective. Byproduct removal can be an issue with DCC. wikipedia.orgpeptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High reactivity, suitable for difficult couplings. Can be more expensive. thieme-connect.desigmaaldrich.com |
The selection of a specific synthetic route and methodology depends on various factors, including the scale of the synthesis, the desired purity of the final product, and the cost and availability of reagents.
Direct Amidation and Catalyst Development
The direct formation of an amide bond from a carboxylic acid and an amine represents the most atom-economical route, producing only water as a byproduct. mdpi.comresearchgate.net The synthesis of this compound via direct amidation involves the condensation of 4-chloro-3-nitrobenzoic acid with N-ethylbenzylamine. However, this reaction is challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. mdpi.com Overcoming this hurdle often requires high temperatures (>160 °C) or, more effectively, the use of catalysts. mdpi.com
Catalyst development has been crucial for advancing direct amidation under milder conditions. mdpi.com Boron-based catalysts, such as arylboronic acids and boric acid itself, have emerged as highly effective. mdpi.comrsc.org These catalysts are believed to activate the carboxylic acid by forming a mixed anhydride (B1165640) or an acylboronate species, which is more susceptible to nucleophilic attack by the amine. sciepub.com For instance, electron-deficient arylboronic acids have shown enhanced catalytic activity in the amidation of various benzoic acids. rsc.org
Titanium(IV) catalysts, like titanium tetrafluoride (TiF₄) and titanium(IV) isopropoxide, also facilitate direct amidation. rsc.orgrsc.orgresearchgate.net TiF₄ has been shown to be an effective promoter for the amidation of aromatic carboxylic acids in refluxing toluene, offering high yields. rsc.orgrsc.org The proposed mechanism involves the complexation of the titanium catalyst with the carboxylic acid's carbonyl group, increasing its electrophilicity for the subsequent amine attack. Zirconium and hafnium complexes, particularly those supported on polyoxometalates, have also been developed as stable and reusable catalysts for amide formation. mdpi.com
The table below illustrates representative catalyst systems applicable to the direct amidation synthesis of this compound.
Table 1: Illustrative Catalyst Systems for Direct Amidation
| Catalyst | Reactant 1 | Reactant 2 | Conditions | Typical Yield | Reference |
|---|---|---|---|---|---|
| Arylboronic Acid (5 mol%) | 4-Chloro-3-nitrobenzoic acid | N-Ethylbenzylamine | Toluene, reflux (Dean-Stark) | Good to High | mdpi.comrsc.org |
| TiF₄ (10 mol%) | 4-Chloro-3-nitrobenzoic acid | N-Ethylbenzylamine | Toluene, reflux, 24h | High | rsc.orgrsc.org |
| ZrCl₄ (10 mol%) | 4-Chloro-3-nitrobenzoic acid | N-Ethylbenzylamine | Toluene, reflux, 24h | Moderate | rsc.org |
| Boric Acid (10-50 mol%) | 4-Chloro-3-nitrobenzoic acid | N-Ethylbenzylamine | Toluene, reflux, 8-16h | Good | sciepub.com |
Optimization of Reaction Conditions for Yield and Selectivity
Achieving high yield and selectivity in the synthesis of this compound requires careful optimization of several reaction parameters. Key variables include the choice of catalyst, catalyst loading, solvent, temperature, and reaction time.
Catalyst and Loading: The choice of catalyst is paramount. While boronic acids are effective, their activity can be influenced by substituents; electron-withdrawing groups on the boronic acid often enhance the reaction rate. rsc.org Catalyst loading is a trade-off between reaction speed and cost/sustainability. For many catalytic systems, loadings between 1-10 mol% are typical. mdpi.comrsc.org For example, in TiF₄-catalyzed amidations, aromatic acids generally require a 10 mol% catalyst loading for optimal conversion. rsc.org
Solvent and Temperature: The solvent plays a critical role, particularly in water removal, which drives the reaction equilibrium towards the amide product. mdpi.com High-boiling aromatic hydrocarbons like toluene or xylene are commonly used in conjunction with a Dean-Stark apparatus for azeotropic water removal. mdpi.com This allows the reaction to proceed at a lower temperature than purely thermal, solvent-free conditions. mdpi.com Studies have shown that for titanium-catalyzed amidations, refluxing toluene is an effective solvent. rsc.org The optimal temperature is often the reflux temperature of the chosen solvent, though microwave irradiation has been explored to accelerate reactions. researchgate.net
Reactant Stoichiometry and Selectivity: The stoichiometry of the reactants can also be adjusted. Using a slight excess of the carboxylic acid or amine might be necessary depending on the specific catalytic cycle. For TiF₄-catalyzed reactions, using a 1.1 equivalent of the carboxylic acid to 1.0 equivalent of the amine provided optimal yields. rsc.org Selectivity can be a concern if either the carboxylic acid or the amine contains other reactive functional groups. However, many modern catalytic systems, such as those based on boron or zirconium, exhibit high chemoselectivity for the amidation reaction. mdpi.com
The following table summarizes the effects of varying key reaction parameters on the synthesis of a representative benzamide (B126).
Table 2: Optimization of Reaction Conditions for a Representative Benzamide Synthesis
| Parameter Varied | Condition | Effect on Yield/Time | Reference |
|---|---|---|---|
| Catalyst Loading (TiF₄) | 5 mol% vs. 10 mol% | 10 mol% gives optimal yield for aromatic acids. | rsc.org |
| Solvent | Toluene vs. Benzene (B151609) vs. THF | Toluene at reflux is highly effective. | rsc.org |
| Temperature | 80 °C vs. 110 °C (Toluene reflux) | Higher temperature (reflux) significantly increases yield. | rsc.org |
| Reactant Ratio (Acid:Amine) | 1:1 vs. 1.1:1 | A slight excess of the acid (1.1 equiv) can improve yield. | rsc.org |
Multi-Component Reaction Approaches for Benzamide Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the structural features of all starting materials, offer a powerful strategy for rapidly building molecular complexity. beilstein-journals.org They are highly convergent and often adhere to the principles of step and atom economy. For the synthesis of benzamide scaffolds like this compound, several MCRs are conceptually applicable.
One of the most famous MCRs is the Ugi four-component reaction (Ugi-4CR) . The classical Ugi reaction combines a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide to produce an α-acylamino amide. While the direct product is a bis-amide, variations of this reaction can be envisioned to access N,N-disubstituted benzamides. For instance, innovative approaches have used nitrobenzene (B124822) derivatives, which are reduced in situ to anilines, as the amine component. beilstein-journals.org
Another relevant MCR is the Passerini three-component reaction , which involves a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. While not a direct route to the target compound, its products can be precursors. The Seebach variation, using TiCl₄, results in an α-hydroxy amide, showcasing how MCRs can be tuned. nih.gov
More directly applicable are MCRs involving arynes. A reported three-component reaction of an aryne, an isocyanide, and water can furnish benzamide derivatives under mild, transition-metal-free conditions. This approach involves the in situ generation of the aryne, which then participates in a cascade reaction to build the benzamide core.
Table 3: Conceptual Multi-Component Reaction for Benzamide Synthesis
Green Chemistry Principles Applied to the Synthesis of this compound
The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact. The synthesis of this compound can be made more sustainable by focusing on solvent choice, reaction efficiency, and the nature of the catalyst.
Solvent-Free and Reduced Solvent Synthesis Methodologies
A primary goal of green chemistry is to reduce or eliminate the use of hazardous solvents. Solvent-free, or neat, reaction conditions represent an ideal scenario. One reported method involves the direct heating of a mixture of a carboxylic acid and urea (B33335) with a catalytic amount of boric acid. semanticscholar.orgbohrium.com This simple and efficient procedure involves triturating the reactants and then heating them directly, avoiding the need for any solvent. semanticscholar.org
Microwave-assisted organic synthesis (MAOS) is another technique that often allows for solvent-free conditions or the use of minimal amounts of greener solvents. It can dramatically reduce reaction times and improve yields. For example, the synthesis of N-substituted benzamides has been achieved under solvent-free microwave irradiation using an iodine-alumina catalyst. researchgate.net Where solvents are necessary, a shift towards greener alternatives is encouraged. Water is the ideal green solvent, although its use in direct amidation is complicated by it being a reaction byproduct. sciepub.com However, some catalytic systems are being developed for aqueous conditions. Other sustainable options include biomass-derived solvents or recyclable ionic liquids. researchgate.net
Atom Economy and Reaction Efficiency Maximization
Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. longdom.org The formula is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Direct catalytic amidation is inherently atom-economical, as the only byproduct is water. rsc.orgReactants:
4-Chloro-3-nitrobenzoic acid (C₇H₄ClNO₄): MW = 201.56 g/mol
N-Ethylbenzylamine (C₉H₁₃N): MW = 135.21 g/mol
Product:
this compound (C₁₆H₁₅ClN₂O₃): MW = 318.75 g/mol
Water (H₂O): MW = 18.02 g/mol
The atom economy for the direct amidation is: % AE = [318.75 / (201.56 + 135.21)] x 100 = 94.8%
This high value contrasts sharply with classical methods that use stoichiometric activating agents (e.g., carbodiimides like EDC or phosphonium salts like PyBOP), which have poor atom economy due to the generation of large quantities of waste byproducts. researchgate.net Maximizing reaction efficiency also involves optimizing for high chemical yield and reducing the energy input, for instance by using effective catalysts that lower the required reaction temperature or time.
Sustainable Catalysis Development for Amide Formation
The development of sustainable catalysts is a key research area. An ideal sustainable catalyst is efficient, non-toxic, recyclable, and derived from abundant resources.
Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), which greatly simplifies their removal from the reaction medium through simple filtration. This allows for the catalyst to be recovered and reused, reducing waste and cost. Examples include metal oxides like TiO₂ or ZrO₂, and catalysts immobilized on solid supports like silica (B1680970) or diatomaceous earth. researchgate.netresearchgate.net A reusable catalyst based on ZrCl₄ immobilized on diatomaceous earth has been reported for the direct condensation of benzoic acids and amines. researchgate.net
Biocatalysis: Enzymes offer a highly sustainable approach to catalysis. They operate under mild conditions (temperature and pH), are highly selective, and are biodegradable. rsc.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), are well-known for their ability to catalyze amide bond formation, often in non-aqueous, green solvents to shift the equilibrium away from hydrolysis. rsc.org Other enzyme classes, such as ATP-dependent amide bond-forming enzymes, can function in aqueous media and are being explored for their synthetic utility. rsc.org
Earth-Abundant Metal Catalysts: There is a growing trend to replace catalysts based on precious or toxic heavy metals with those derived from earth-abundant and less toxic elements like iron. An iron-substituted polyoxometalate catalyst has been developed for atom-economic amidation, functioning efficiently without the need for additional bases or ligands. rsc.org
Theoretical and Computational Chemistry Investigations of N Benzyl 4 Chloro N Ethyl 3 Nitrobenzamide
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within the N-benzyl-4-chloro-N-ethyl-3-nitrobenzamide molecule. These computational approaches allow for a detailed analysis of its structural and electronic characteristics.
Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are utilized to determine the most stable molecular geometry (geometry optimization) and to analyze its electronic properties. prensipjournals.com
The geometry optimization process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. This provides crucial information on bond lengths, bond angles, and dihedral angles. For substituted benzamides, DFT studies have shown that the amide group can exhibit varying degrees of planarity, influenced by the nature of the substituents on the nitrogen and the phenyl ring. mdpi.comnih.gov The presence of bulky substituents like the benzyl (B1604629) and ethyl groups on the nitrogen atom, along with the chloro and nitro groups on the benzoyl moiety, introduces significant steric and electronic effects that dictate the final optimized geometry.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzamide (B126) (N-Methylbenzamide) from DFT Calculations. This table presents data for a related compound to illustrate the type of information obtained from DFT calculations.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C(aryl)-C(carbonyl) | 1.51 Å |
| Bond Length | C=O | 1.23 Å |
| Bond Length | C(carbonyl)-N | 1.37 Å |
| Bond Angle | C(aryl)-C(carbonyl)-N | 117.5° |
| Dihedral Angle | C(aryl)-C(carbonyl)-N-C(alkyl) | ~180° (trans) |
Note: Data is illustrative and based on general findings for substituted benzamides.
Ab Initio Methods for High-Level Electronic Structure Characterization
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide a more accurate description of the electronic structure compared to DFT for certain systems, especially where electron correlation effects are critical.
For molecules like this compound, ab initio calculations can be employed to refine the understanding of its electronic properties and conformational energetics. For example, studies on N-benzylformamide have utilized MP2 calculations to investigate its potential energy surface, providing insights that are in good agreement with experimental data. researchgate.net Such high-level calculations are valuable for validating the results obtained from DFT and for providing benchmark data on the electronic characterization of the molecule. However, these methods are computationally more demanding and are often used for smaller, representative fragments of the molecule or for single-point energy calculations on DFT-optimized geometries.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the N-benzyl and N-ethyl groups in this compound allows for the existence of multiple conformations. Conformational analysis aims to identify the stable arrangements of the molecule and the energy barriers that separate them.
The rotation around the various single bonds, such as the C(aryl)-C(carbonyl), C(carbonyl)-N, N-C(benzyl), and N-C(ethyl) bonds, gives rise to different conformational isomers. The relative energies of these conformers determine their population at a given temperature. Computational studies on related N-benzylamines have shown that the orientation of the benzyl group with respect to the rest of the molecule is a key determinant of conformational stability. colostate.edu For this compound, the interplay of steric hindrance between the benzyl, ethyl, and benzoyl groups, as well as non-covalent interactions like C-H···O hydrogen bonds, will dictate the preferred conformations. The most stable conformers are those that minimize steric repulsion and maximize stabilizing interactions.
The rotation around the amide C(carbonyl)-N bond is a particularly important conformational process in amides. Due to the partial double bond character of the C-N bond resulting from resonance, this rotation is restricted and has a significant energy barrier. Dynamic NMR studies and DFT calculations on N-benzhydrylformamides have shown that these barriers can be in the range of 20-23 kcal/mol. mdpi.comnih.gov For this compound, the energy barrier for the C-N bond rotation is expected to be of a similar magnitude. This barrier is high enough to potentially allow for the existence of distinct rotamers at room temperature. The substituents on the nitrogen and the aromatic ring can influence the height of this barrier through electronic and steric effects.
Table 2: Calculated Rotational Energy Barriers for Related Amide Compounds. This table provides examples of rotational barriers in similar molecules to contextualize the properties of this compound.
| Compound | Rotational Bond | Method | Calculated Barrier (kcal/mol) |
| N-Benzhydryl-N-methylformamide | Amide C-N | DFT (M06-2X) | 22.7 |
| N-Cycloalkenyl-N-benzyl α-haloacetamides | N-Alkenyl | NMR | 10-18 |
| N-Methylbenzamide | C(sp²)−C(aryl) | DFT/MP2 | 2.8-2.9 |
Note: Data is sourced from studies on analogous compounds. mdpi.comwarwick.ac.ukacs.org
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
MEP and FMO analyses are crucial for understanding the chemical reactivity of this compound. These tools help to identify the regions of the molecule that are susceptible to electrophilic and nucleophilic attack.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of the molecule. It is a useful tool for predicting the sites of electrophilic and nucleophilic reactions. In a typical MEP map, regions of negative potential (usually colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (usually colored blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the oxygen atoms of the nitro and carbonyl groups are expected to be regions of high negative potential. In contrast, the hydrogen atoms and the regions around the electron-withdrawing chloro and nitro groups on the aromatic ring are likely to exhibit positive potential. prensipjournals.com
Frontier Molecular Orbital (FMO) analysis involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key to understanding the molecule's reactivity. The HOMO represents the ability to donate an electron, and its location often corresponds to the site of electrophilic attack. The LUMO represents the ability to accept an electron, and its location indicates the site of nucleophilic attack. For aromatic compounds with nitro groups, the LUMO is often localized on the nitrobenzene (B124822) moiety, indicating its susceptibility to nucleophilic attack. rsc.org The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
Table 3: Conceptual DFT Descriptors Derived from FMO Analysis for a Representative Nitroaromatic Compound. This table illustrates the type of data obtained from FMO analysis, using a related compound as an example.
| Parameter | Definition | Typical Value Range (eV) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6 to -8 |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1 to -3 |
| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 3 to 5 |
| Ionization Potential (I) | -E(HOMO) | 6 to 8 |
| Electron Affinity (A) | -E(LUMO) | 1 to 3 |
| Electronegativity (χ) | (I + A) / 2 | 3.5 to 5.5 |
| Chemical Hardness (η) | (I - A) / 2 | 1.5 to 2.5 |
Prediction of Reactive Sites and Intermolecular Interaction Propensities
Computational chemistry provides powerful tools for identifying the most probable locations for chemical reactions on a molecule. By calculating the distribution of electrons and the resulting electrostatic potential, we can predict sites susceptible to electrophilic or nucleophilic attack.
The molecular electrostatic potential (MEP) map is a key tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. For this compound, the MEP map would likely indicate that the most negative potential (red and yellow regions) is concentrated around the oxygen atoms of the nitro group and the carbonyl group of the amide. These regions are electron-rich and thus represent likely sites for electrophilic attack. Conversely, the areas of positive potential (blue regions) are expected to be located around the hydrogen atoms, particularly those of the ethyl and benzyl groups, making them susceptible to nucleophilic attack.
Another powerful method for predicting reactivity is the use of Fukui functions, which are derived from conceptual density functional theory (DFT). The Fukui function f(r) indicates the change in electron density at a particular point when the total number of electrons in the molecule changes. The function f+(r) predicts sites for nucleophilic attack, while f-(r) predicts sites for electrophilic attack. For this compound, the carbon atom of the carbonyl group is expected to be a primary site for nucleophilic attack, while the aromatic ring, activated by the electron-withdrawing nitro and chloro groups, would also present sites for nucleophilic aromatic substitution.
Table 1: Predicted Reactive Sites in this compound based on MEP and Fukui Functions (Illustrative Data)
| Atomic Site | Predicted Reactivity | Rationale |
| Carbonyl Carbon | High susceptibility to nucleophilic attack | Significant positive charge and a high value of f+(r) are expected. |
| Nitro Group Oxygens | High susceptibility to electrophilic attack | High negative charge density is predicted. |
| Aromatic Ring Carbons | Susceptible to nucleophilic aromatic substitution | Electron-withdrawing groups increase the positive charge on the ring carbons. |
| Amide Nitrogen | Potential for protonation/electrophilic attack | Lone pair of electrons, though delocalized, can participate in reactions. |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the potential energy surface of a reaction, allowing for the identification of transition states and the elucidation of reaction mechanisms.
The formation of this compound typically involves the reaction of 4-chloro-3-nitrobenzoyl chloride with N-ethylbenzylamine. Computational methods can be used to model this reaction and characterize the transition state (TS) of the rate-determining step. The geometry of the TS would likely show the nitrogen atom of the amine attacking the carbonyl carbon of the acid chloride, with the C-Cl bond beginning to break and the N-C bond starting to form. The energy of this TS is a critical factor in determining the reaction rate.
Similarly, transformation pathways of the molecule, such as hydrolysis or reduction of the nitro group, can be investigated. For each potential reaction, a distinct TS can be calculated, and the activation energies compared to predict the most likely transformation under given conditions.
Table 2: Calculated Activation Energies for Key Reactions (Illustrative Data)
| Reaction | Method/Basis Set | Activation Energy (kcal/mol) |
| Formation via Acid Chloride | DFT/B3LYP/6-31G(d) | 15.2 |
| Acid-Catalyzed Hydrolysis | DFT/B3LYP/6-31G(d) | 25.8 |
| Reduction of Nitro Group | DFT/B3LYP/6-31G(d) | Varies with reducing agent |
An Intrinsic Reaction Coordinate (IRC) calculation can trace the reaction pathway from the transition state down to the reactants and products. scm.com This analysis provides a detailed picture of the geometric and energetic changes that occur throughout the reaction. For the formation of this compound, an IRC analysis starting from the calculated transition state would confirm that it indeed connects the reactants (4-chloro-3-nitrobenzoyl chloride and N-ethylbenzylamine) to the final amide product. This provides a high degree of confidence in the proposed reaction mechanism.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with the surrounding environment. tandfonline.com
This compound possesses several rotatable bonds, leading to a range of possible conformations in solution. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. The rotation around the C-N amide bond, the N-ethyl bond, and the N-benzyl bond are of particular interest. The simulations would likely reveal that the planarity of the amide group is largely maintained, while the ethyl and benzyl groups have significant rotational freedom. The preferred conformations will be those that minimize steric hindrance and optimize intramolecular interactions.
The interaction of this compound with solvent molecules is crucial for understanding its solubility and reactivity in different media. MD simulations can explicitly model the solvent molecules and their interactions with the solute. In a polar solvent like water or ethanol (B145695), strong hydrogen bonds are expected to form between the solvent molecules and the oxygen atoms of the nitro and carbonyl groups. scm.comtandfonline.com In nonpolar solvents, weaker van der Waals interactions would dominate. The radial distribution functions (RDFs) obtained from MD simulations can quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute, providing a detailed picture of the solvation shell.
Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies
Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies are pivotal in modern medicinal and agricultural chemistry for the rational design of new molecules with desired biological activities and physicochemical properties. These computational methodologies allow for the prediction of a compound's activity or properties based on its chemical structure, thereby reducing the need for extensive and costly experimental screening. In the context of this compound and its analogs, these approaches can provide valuable insights into the structural requirements for their potential applications.
Development of Molecular Descriptors for Benzamide Analogs
The development of robust QSAR/QSPR models heavily relies on the selection of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and are categorized into several classes, including 1D, 2D, and 3D descriptors. For benzamide analogs, a variety of descriptors have been employed to model their biological activities.
Topological Descriptors: These 2D descriptors, which are derived from the graph representation of a molecule, have been successfully used to model the antimicrobial activity of substituted benzamides. For instance, studies have shown that molecular connectivity indices (such as ²χᵥ and ²χ) and Kier's shape index (κₐ₁) can effectively model the structural characteristics governing the antibacterial activity of these compounds acs.org.
Quantum Chemical Descriptors: These descriptors are calculated using quantum mechanics and provide information about the electronic properties of a molecule. For N-phenylbenzamides, Density Functional Theory (DFT)-based QSAR studies have revealed that descriptors like total energy and electrophilicity index are significant contributors to their activity against both Gram-positive and Gram-negative bacteria nih.gov. The involvement of the electrophilicity index suggests the importance of electrostatic interactions in their mechanism of action nih.gov. For nitroaromatic compounds, including nitrobenzamides, descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) and Parr's electrophilicity index have been shown to be useful in predicting their toxicity unair.ac.id.
Physicochemical Descriptors: Descriptors like the logarithm of the octanol-water partition coefficient (logP), which represents hydrophobicity, and molar refractivity (MR), which relates to steric bulk, are commonly used. In the case of N-phenylbenzamides, logP and MR have been found to be important for their activity against Gram-negative bacteria, indicating the role of hydrophobic and steric interactions nih.gov.
For a hypothetical QSAR study of this compound and its analogs, a combination of these descriptors would likely be employed. The table below illustrates a potential set of molecular descriptors that could be calculated for this class of compounds.
| Descriptor Type | Descriptor Name | Symbol | Potential Relevance for this compound Analogs |
| Topological | Valence Second-Order Molecular Connectivity Index | ²χᵥ | Encodes information about the branching and complexity of the molecular structure. |
| Topological | First-Order Kier's Shape Index | κₐ₁ | Relates to the overall shape and size of the molecule. |
| Quantum Chemical | Energy of the Highest Occupied Molecular Orbital | E_HOMO | Related to the electron-donating ability of the molecule. |
| Quantum Chemical | Energy of the Lowest Unoccupied Molecular Orbital | E_LUMO | Related to the electron-accepting ability of the molecule, particularly relevant for the nitro group. |
| Quantum Chemical | Dipole Moment | µ | Indicates the overall polarity of the molecule, which can influence solubility and interactions with polar biological targets. |
| Physicochemical | Hydrophobicity | logP | Crucial for membrane permeability and hydrophobic interactions with target proteins. |
| Physicochemical | Molar Refractivity | MR | A measure of the steric bulk and polarizability of the molecule. |
A hypothetical QSAR equation for a specific biological activity might take the form:
log(1/C) = β₀ + β₁(logP) + β₂(E_LUMO) + β₃(MR)
Where C is the concentration required for a certain biological effect, and β are the regression coefficients determined from the analysis of a series of analogs.
Ligand-Based and Structure-Based Design Principles for Analog Generation (focused on theoretical modeling, not biological outcomes)
The generation of new analogs of this compound can be guided by both ligand-based and structure-based design principles. These strategies leverage computational models to propose novel structures with potentially improved properties.
Ligand-Based Design: This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on the information derived from a set of known active molecules.
Pharmacophore Modeling: A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. For this compound, a pharmacophore model could be developed based on a series of structurally related active benzamides. This model would then be used to screen virtual libraries for new scaffolds that match the pharmacophore or to guide the modification of the existing scaffold. For instance, the benzyl group and the substituted benzamide core could be identified as key hydrophobic and aromatic features, respectively.
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. These models correlate the 3D steric and electrostatic fields of a series of aligned molecules with their biological activity. For N-phenylbenzamides, CoMFA and CoMSIA studies have suggested that electropositive groups around the benzene (B151609) ring and electronegative groups around the carbonyl oxygen are desirable for certain antibacterial activities nih.gov. Applying this to this compound, one could hypothesize that modifications to the benzyl or the nitro-substituted phenyl ring that alter these fields could lead to more potent analogs.
Structure-Based Design: This strategy is applicable when the 3D structure of the target protein is available, for example, from X-ray crystallography or homology modeling.
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein. For this compound, if a putative target were identified (e.g., an enzyme in a pathogenic fungus or an insect pest), molecular docking could be used to simulate its binding mode. acs.orgnih.govresearchgate.netsemanticscholar.org The results would highlight key interactions, such as hydrogen bonds between the amide carbonyl and receptor residues, or hydrophobic interactions involving the benzyl and chloro-substituted phenyl rings. This information would guide the design of new analogs with improved complementarity to the binding site. For example, if the 3-nitro group is found to be in a sterically hindered region, it could be replaced by a smaller, isosteric group. Conversely, if there is an empty hydrophobic pocket near the ethyl group, extending this chain could enhance binding affinity.
The table below illustrates how these design principles could be applied to generate analogs of this compound.
| Design Principle | Proposed Modification on this compound | Rationale from Theoretical Modeling |
| Ligand-Based (Pharmacophore) | Replacement of the benzyl group with other substituted aryl or heteroaryl rings. | To explore different hydrophobic and aromatic interactions while maintaining the core pharmacophoric features. |
| Ligand-Based (3D-QSAR) | Introduction of electron-donating or -withdrawing substituents on the benzyl ring. | To modulate the electrostatic field around the molecule, potentially enhancing interactions with the target. |
| Structure-Based (Docking) | Modification of the N-ethyl group to a larger alkyl or cycloalkyl group. | To fill a hypothetical empty hydrophobic pocket in the binding site of a target protein. |
| Structure-Based (Docking) | Replacement of the 4-chloro or 3-nitro substituents with other halogens or polar groups. | To optimize hydrogen bonding or halogen bonding interactions with specific amino acid residues in the active site. |
By systematically applying these chemoinformatic and molecular modeling techniques, researchers can explore the vast chemical space around the this compound scaffold in a rational and efficient manner, prioritizing the synthesis of compounds with the highest probability of possessing the desired properties.
Advanced Spectroscopic and Analytical Method Development for N Benzyl 4 Chloro N Ethyl 3 Nitrobenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the use of one-dimensional and two-dimensional NMR experiments, it is possible to map out the carbon and proton framework of N-benzyl-4-chloro-N-ethyl-3-nitrobenzamide, while solid-state NMR can provide insights into its structure in the solid phase.
Application of 1D NMR Techniques (¹H, ¹³C, ¹⁵N if applicable) for Resonance Assignment
One-dimensional NMR spectroscopy, including ¹H (proton), ¹³C (carbon-13), and potentially ¹⁵N (nitrogen-15) NMR, is fundamental for assigning the chemical environments of the atoms within this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic region will show complex splitting patterns due to the protons on the two benzene (B151609) rings. The protons on the 3-nitro-4-chlorobenzoyl moiety are anticipated to appear as a set of coupled signals, likely doublets or doublet of doublets, with chemical shifts influenced by the electron-withdrawing nitro and chloro groups. The protons of the benzyl (B1604629) group will also resonate in the aromatic region, typically as a multiplet. The ethyl group will be characterized by a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, which will appear as a triplet. The benzylic methylene (-CH₂-) protons will likely appear as a singlet or a pair of doublets if there is restricted rotation.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will produce a distinct signal. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 165-175 ppm. The aromatic carbons will appear between 110 and 150 ppm, with their exact shifts determined by the attached substituents. The carbons of the ethyl and benzyl groups will resonate in the aliphatic region of the spectrum. Due to the presence of the nitrogen atom, the signals for the carbons directly attached to it may be broadened.
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR could provide valuable information about the electronic environment of the two nitrogen atoms in the molecule—the amide nitrogen and the nitro group nitrogen. The chemical shifts would be indicative of their respective bonding and electronic environments.
Predicted ¹H and ¹³C NMR Data:
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Ethyl -CH₃ | 1.1 - 1.3 | Triplet |
| Ethyl -CH₂- | 3.3 - 3.6 | Quartet |
| Benzyl -CH₂- | 4.5 - 4.8 | Singlet |
| Benzyl Aromatic H | 7.2 - 7.5 | Multiplet |
| 3-nitro-4-chlorobenzoyl Aromatic H | 7.6 - 8.5 | Multiplets |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Ethyl -CH₃ | 12 - 15 |
| Ethyl -CH₂- | 40 - 45 |
| Benzyl -CH₂- | 50 - 55 |
| Aromatic C-H | 120 - 135 |
| Aromatic C-Cl | 130 - 135 |
| Aromatic C-NO₂ | 145 - 150 |
| Aromatic C-C=O | 135 - 140 |
| Amide C=O | 165 - 170 |
Utilization of 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY, TOCSY) for Connectivity and Stereochemical Information
Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and determining the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would show correlations between the ethyl -CH₂- and -CH₃ protons, and among the coupled protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is instrumental in assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as linking the benzyl and ethyl groups to the amide carbonyl and the benzoyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is valuable for determining the three-dimensional structure and conformation of the molecule. For example, it could show correlations between the benzylic protons and the protons of the ethyl group or the benzoyl ring, depending on the rotational conformation around the N-C bonds.
TOCSY (Total Correlation Spectroscopy): TOCSY shows correlations between all protons within a spin system, not just those that are directly coupled. This can be helpful in identifying all the protons belonging to a particular aromatic ring.
Solid-State NMR Methodologies for Polymorphic and Amorphous Forms
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form, which is particularly relevant for understanding polymorphism and amorphous states. nih.govpreprints.org For this compound, ssNMR can provide information that is not accessible from solution NMR.
Using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), it is possible to obtain high-resolution ¹³C spectra of the solid material. nih.gov The chemical shifts in the solid state can differ from those in solution due to packing effects and intermolecular interactions. Furthermore, ssNMR can distinguish between different crystalline forms (polymorphs) as they will generally give rise to different spectra. nih.gov For amorphous forms, ssNMR typically shows broader lines, but can still provide valuable information about the local structure and conformation.
Advanced ssNMR experiments can also probe the dynamics of the molecule in the solid state, such as the rotation of the benzyl or ethyl groups. Additionally, techniques focusing on quadrupolar nuclei like ³⁵Cl could, in principle, provide very sensitive information about the local environment of the chlorine atom. nih.govacs.org
Mass Spectrometry (MS) Methodologies for Molecular and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion. This high accuracy allows for the determination of the elemental formula of the molecular ion of this compound, which has a chemical formula of C₁₆H₁₅ClN₂O₃. The calculated exact mass of the protonated molecule [M+H]⁺ can be compared to the experimentally measured mass to confirm the elemental composition.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₆H₁₆ClN₂O₃⁺ | 335.0844 |
| [M+Na]⁺ | C₁₆H₁₅ClN₂O₃Na⁺ | 357.0663 |
Fragmentation Pathway Analysis and Mechanism Elucidation via MS/MS and MSⁿ
Tandem mass spectrometry (MS/MS or MSⁿ) involves the isolation of a specific ion (often the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information. The fragmentation of this compound is expected to be influenced by the presence of the amide linkage, the benzyl group, the chloro substituent, and the nitro group.
Proposed Fragmentation Pathways:
Cleavage of the Benzyl Group: A common fragmentation pathway for N-benzyl compounds is the cleavage of the C-N bond to lose the benzyl group, leading to the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. nih.gov
Amide Bond Cleavage: The amide bond can cleave in two primary ways. Cleavage of the C-N bond can lead to the formation of the 4-chloro-3-nitrobenzoyl cation. Alternatively, cleavage of the bond between the carbonyl carbon and the aromatic ring can occur.
Loss of the Nitro Group: Nitroaromatic compounds often show characteristic losses of NO (30 Da) and NO₂ (46 Da) from the molecular ion. nih.gov
Loss of Chlorine: The loss of a chlorine radical can also be observed.
Rearrangement Reactions: More complex fragmentation can occur through rearrangement reactions, which are common in mass spectrometry.
The analysis of the MS/MS spectrum allows for the construction of a detailed fragmentation scheme, which serves as a fingerprint for the molecule and confirms the proposed structure.
Table 4: Predicted Major Fragment Ions in the MS/MS Spectrum of [M+H]⁺ of this compound
| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Fragment Ion |
| 244 | C₇H₇ | C₉H₉ClN₂O₃⁺ |
| 184/186 | C₉H₁₀N | C₇H₃ClNO₂⁺ |
| 91 | C₉H₈ClN₂O₃ | C₇H₇⁺ |
Ion Mobility Spectrometry (IMS-MS) for Isomer Differentiation
The differentiation of isomers is a significant challenge in analytical chemistry, as isomers possess the same mass and are therefore indistinguishable by mass spectrometry (MS) alone. Ion Mobility Spectrometry (IMS), when coupled with mass spectrometry (IMS-MS), provides an additional dimension of separation based on the size, shape, and charge of an ion as it traverses a drift tube filled with a neutral buffer gas. muthayammal.innih.gov This technique is, therefore, exceptionally well-suited for distinguishing between isomers of this compound.
For instance, an isomer with a substituent in the ortho position might adopt a more compact conformation due to steric hindrance compared to a para-substituted isomer, leading to a smaller CCS and a shorter drift time. The separation is achieved as ions are propelled through the drift tube by an electric field, with their progress being impeded by collisions with the buffer gas. nih.govfrontiersin.org More compact ions experience fewer collisions and thus travel faster, reaching the detector sooner than more extended, bulkier isomers.
Several IMS techniques can be employed for this purpose, including Drift Tube Ion Mobility Spectrometry (DTIMS), Traveling Wave Ion Mobility Spectrometry (TWIMS), and High-Resolution IMS (e.g., Structures for Lossless Ion Manipulations - SLIM). ub.edu The choice of technique can influence the resolving power of the separation. The coupling of IMS with MS allows for the mass-to-charge ratio of the mobility-separated ions to be determined, confirming that the separated species are indeed isomers. nih.gov
A hypothetical experimental setup for differentiating isomers of this compound using IMS-MS would involve introducing the ionized sample into the IMS drift cell. The resulting ion mobilogram would display distinct peaks corresponding to each isomer, with the drift time for each peak being characteristic of that isomer's specific conformation and CCS.
Table 1: Hypothetical Ion Mobility Spectrometry Data for Isomers of this compound
| Isomer | Proposed Conformation | Collision Cross Section (CCS) in N₂ (Ų) (Hypothetical) | Drift Time (ms) (Hypothetical) |
| This compound | Extended | 195.5 | 15.8 |
| N-benzyl-2-chloro-N-ethyl-5-nitrobenzamide | Partially Folded | 192.1 | 15.2 |
| N-(4-chlorobenzyl)-N-ethyl-3-nitrobenzamide | Extended | 196.2 | 16.0 |
| N-benzyl-4-chloro-N-ethyl-2-nitrobenzamide | Compact | 189.8 | 14.9 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of IMS-MS in isomer differentiation.
Vibrational Spectroscopy Methodologies (Infrared and Raman)
Characteristic Functional Group Absorption Analysis
The structure of this compound contains several functional groups with characteristic vibrational frequencies. Analysis of the IR and Raman spectra allows for the confirmation of these groups.
Nitro Group (NO₂): Aromatic nitro compounds typically exhibit two strong and distinct stretching vibrations. spectroscopyonline.com The asymmetric stretch (νas) appears in the region of 1500-1570 cm⁻¹, while the symmetric stretch (νs) is found between 1300-1370 cm⁻¹. spectroscopyonline.com These bands are often very intense in the IR spectrum due to the high polarity of the N-O bonds.
Amide Group (C=O, C-N): The tertiary amide group is characterized by a strong carbonyl (C=O) stretching band, known as the Amide I band. For tertiary amides, this band typically appears in the range of 1630-1670 cm⁻¹ in the IR spectrum. The C-N stretching vibration is more complex and couples with other vibrations, but it contributes to features in the fingerprint region of the spectrum.
Aromatic Rings (C-H, C=C): The presence of two substituted benzene rings gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. In-plane and out-of-plane C-H bending vibrations occur in the fingerprint region (below 1500 cm⁻¹), and their positions can sometimes give clues about the substitution pattern, although the presence of the strongly electron-withdrawing nitro group can complicate these interpretations. spectroscopyonline.com C=C stretching vibrations within the aromatic rings usually appear as a series of bands in the 1450-1600 cm⁻¹ region.
Aliphatic Chains (C-H): The ethyl and benzyl groups contribute aliphatic C-H stretching vibrations, which are expected in the 2850-2980 cm⁻¹ region. Bending vibrations for these groups will be present in the fingerprint region.
Chloro Group (C-Cl): The C-Cl stretching vibration is typically found in the lower frequency region of the IR spectrum, usually between 600 and 800 cm⁻¹.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectrum |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 | IR, Raman |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | IR, Raman |
| Amide (C=O) | Amide I Stretch | 1630 - 1670 | IR, Raman |
| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H | Stretch | 2850 - 2980 | IR, Raman |
| Aromatic C=C | Ring Stretch | 1450 - 1600 | IR, Raman |
| C-Cl | Stretch | 600 - 800 | IR |
Note: The expected frequency ranges are based on general spectroscopic principles and data for related compounds. muthayammal.inspectroscopyonline.com
Conformational Changes and Intermolecular Interactions Probing (methodology, not specific data)
Vibrational spectroscopy is not only useful for identifying functional groups but also for probing the subtle conformational landscape and intermolecular interactions of a molecule. researchgate.netnih.gov The methodology for studying these aspects in this compound would involve a detailed analysis of band positions, shapes, and intensities under varying conditions (e.g., temperature, solvent polarity).
The rotational freedom around the C-N amide bond and the C-N and C-C single bonds of the benzyl and ethyl groups allows the molecule to adopt various conformations. These different conformers would have slightly different vibrational spectra. For instance, the frequency of the Amide I (C=O stretch) and Amide III (a complex mix of C-N stretch and N-H bend, though this is a tertiary amide) bands are known to be sensitive to the local environment and the backbone dihedral angles of the molecule. nih.gov By performing temperature-dependent spectroscopic studies, one could potentially identify the presence of different conformers and estimate their relative thermodynamic stabilities.
Furthermore, intermolecular interactions, such as hydrogen bonding (if trace water is present or in protic solvents) or π-π stacking between the aromatic rings in the solid state or in concentrated solutions, can be probed. These interactions would lead to shifts in the vibrational frequencies of the involved functional groups. For example, π-π stacking could influence the frequencies of the aromatic C=C and C-H vibrations. The methodology would involve comparing the spectra of the compound in the solid state (where intermolecular interactions are maximized) with its spectra in dilute solutions of non-polar and polar solvents. Any observed frequency shifts would provide insight into the nature and strength of these intermolecular forces. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopy to model different conformers and predict their vibrational spectra, aiding in the assignment of experimental bands. iu.edu.sa
Chromatographic Separation and Purity Assessment Methodologies
Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized chemical compounds like this compound. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and versatile method for these purposes.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
The development of a robust HPLC method for this compound is crucial for quantifying the compound and for identifying and quantifying any impurities, including starting materials, by-products, or degradation products. A typical method development and validation process would follow established guidelines to ensure accuracy, precision, linearity, and robustness.
The choice between reversed-phase (RP) and normal-phase (NP) chromatography depends on the polarity of the analyte and the desired selectivity for separating it from potential impurities.
Reversed-Phase (RP) HPLC:
Reversed-phase HPLC is the most common mode of chromatography and would be the primary choice for this compound due to its moderate polarity. In RP-HPLC, a non-polar stationary phase (e.g., C18 or C8 silica) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).
Stationary Phase Selection: A C18 (octadecylsilyl) column is a common starting point, offering high hydrophobicity and retention for many organic molecules.
Mobile Phase Optimization: Method development would begin by scouting different ratios of organic modifier (acetonitrile or methanol) to aqueous phase. Acetonitrile often provides better peak shape and lower backpressure than methanol. An acidic modifier, such as formic acid or trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%), is typically added to the mobile phase to suppress the ionization of any acidic or basic functional groups and ensure sharp, symmetrical peaks. A gradient elution, where the concentration of the organic modifier is increased over time, would likely be necessary to elute the target compound with a reasonable retention time and to separate it from impurities with a wide range of polarities.
Temperature Control: Column temperature would be controlled (e.g., at 30 °C) to ensure reproducible retention times.
Normal-Phase (NP) HPLC:
Normal-phase HPLC, which utilizes a polar stationary phase (e.g., bare silica (B1680970), cyano, or amino-bonded phases) and a non-polar mobile phase (e.g., mixtures of hexane (B92381) or heptane (B126788) with a polar modifier like isopropanol (B130326) or ethyl acetate), can offer alternative selectivity. This mode is particularly useful for separating non-polar compounds or isomers that are difficult to resolve by RP-HPLC.
Stationary Phase Selection: A silica or cyano-propyl (CN) bonded phase would be a suitable choice.
Mobile Phase Optimization: The mobile phase would consist of a non-polar solvent like hexane, with a small amount of a more polar solvent (the modifier) such as isopropanol added to control retention. The strength of the mobile phase, and thus the retention time of the analyte, is adjusted by varying the percentage of the polar modifier. A higher percentage of the polar modifier will decrease retention.
Purity Assessment:
For purity assessment, the developed HPLC method would be validated to demonstrate its suitability. This would involve injecting a sample of this compound and monitoring the chromatogram for the presence of any additional peaks. The area of each impurity peak relative to the main peak would be used to determine the purity of the compound.
Table 3: Illustrative HPLC Method Development Parameters for this compound
| Parameter | Reversed-Phase HPLC (Illustrative Conditions) | Normal-Phase HPLC (Illustrative Conditions) |
| Stationary Phase | C18, 5 µm particle size, 4.6 x 250 mm | Silica, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: HexaneB: Isopropanol |
| Elution Mode | Gradient: 50% B to 95% B over 15 min | Isocratic: 90% A / 10% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Expected Retention | Retention decreases with increasing %B | Retention decreases with increasing %B |
Note: The conditions in this table are illustrative starting points for method development.
Chiral HPLC Methodologies for Enantiomeric Purity Assessment (if applicable)
The potential for this compound to exhibit chirality is a critical consideration for its analytical assessment. Chirality in this molecule would not arise from a traditional asymmetric carbon atom but from atropisomerism. Atropisomerism occurs due to hindered rotation around a single bond, which can create stable, non-superimposable mirror-image conformers (enantiomers). nih.govacs.orgnih.gov For this compound, restricted rotation could potentially occur around the nitrogen-aryl bond or the amide C-N bond, particularly influenced by the steric hindrance imposed by the ortho-nitro group and the N-benzyl and N-ethyl substituents. nih.govprinceton.edu Such scaffolds are common in pharmaceutically relevant molecules and can exist as stable atropisomers. nih.govacs.orgnih.gov
Should this compound exhibit stable atropisomerism, assessing its enantiomeric purity would be essential. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for this purpose. mdpi.comnih.govresearchgate.net The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. researchgate.netsigmaaldrich.com
Method Development Considerations:
The development of a chiral HPLC method would involve screening various types of CSPs. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® series), are highly versatile and often the first choice for resolving a wide range of chiral compounds, including those exhibiting atropisomerism. mdpi.comnih.gov
Method optimization would focus on the mobile phase composition. Both normal-phase (e.g., hexane/alcohol mixtures) and reversed-phase (e.g., acetonitrile/water or methanol/water) conditions could be explored. researchgate.netnih.gov The choice of solvent and additives can significantly influence the chiral recognition by altering the interactions (e.g., hydrogen bonding, π-π interactions, steric effects) between the analyte and the CSP. sigmaaldrich.com
A hypothetical Chiral HPLC method for the enantiomeric purity assessment of this compound is outlined below.
Interactive Data Table: Hypothetical Chiral HPLC Method Parameters
| Parameter | Proposed Condition | Rationale |
| Chromatograph | High-Performance Liquid Chromatography (HPLC) system with UV detector | Standard equipment for chiral separations. UV detection is suitable due to the aromatic rings and nitro group which provide strong chromophores. |
| Column (CSP) | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) on silica gel, 5 µm | A versatile polysaccharide-based CSP known for broad enantioselectivity for aromatic and amide-containing compounds. nih.gov |
| Mobile Phase | Isocratic; n-Hexane / Isopropanol (IPA) (90:10, v/v) | A common normal-phase mobile phase for polysaccharide CSPs. The ratio can be adjusted to optimize resolution and retention time. IPA acts as the polar modifier. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate providing good efficiency without excessive pressure. |
| Column Temperature | 25 °C | Temperature control is crucial for reproducible chiral separations. 25 °C is a standard starting point. |
| Detection | UV at 254 nm | The nitroaromatic and benzoyl moieties are expected to have strong absorbance at this wavelength, providing high sensitivity. |
| Injection Volume | 10 µL | A standard volume for analytical HPLC. |
Gas Chromatography (GC) Method Development (if volatility allows)
Gas Chromatography (GC) is a powerful separation technique, but its applicability is contingent upon the analyte's volatility and thermal stability. nih.gov this compound, being a moderately large molecule with several polar functional groups (amide, nitro), is expected to have a relatively high boiling point and limited volatility. Furthermore, nitroaromatic compounds can be susceptible to thermal degradation at the high temperatures often required for GC analysis. dtic.miltamu.eduresearchgate.net Studies have shown that nitroaromatic compounds can decompose at temperatures between 200 °C and 300 °C. researchgate.net
Despite these challenges, a GC method could be feasible with careful optimization. The use of a high-temperature capillary column with a thin stationary phase film would be necessary to facilitate the elution of the compound at the lowest possible temperature. A programmable temperature vaporization (PTV) inlet could also be beneficial, allowing for controlled heating of the sample to minimize thermal decomposition. nih.gov
Method Development Considerations:
The primary goal would be to achieve elution without on-column degradation. A robust, thermally stable stationary phase, such as a 5% phenyl-polysiloxane, would be a suitable starting point. The oven temperature program would need to be carefully developed, starting at a moderate temperature and ramping up to a maximum that does not exceed the compound's decomposition temperature. The detector choice would likely be a Flame Ionization Detector (FID) for general-purpose analysis or a more selective Nitrogen-Phosphorus Detector (NPD) or an Electron Capture Detector (ECD) for enhanced sensitivity, given the presence of nitrogen and chlorine. epa.gov
Interactive Data Table: Hypothetical GC Method Parameters
| Parameter | Proposed Condition | Rationale |
| Chromatograph | Gas Chromatograph with FID or NPD | Standard GC setup. An NPD would offer higher selectivity and sensitivity for this nitrogen-containing compound. epa.gov |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent (5% Phenyl-Arylene) | A common, robust, and relatively non-polar column suitable for a wide range of analytes. The specified dimensions offer good resolving power. |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.2 mL/min | Inert carrier gas. Hydrogen can provide higher efficiency and allow for lower elution temperatures. |
| Inlet | Split/Splitless or PTV; Inlet Temp: 280 °C | Inlet temperature must be high enough for volatilization but low enough to prevent degradation. A PTV inlet could offer better control. nih.gov |
| Oven Program | 150 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) | The temperature program is designed to elute the compound in a reasonable time while minimizing thermal stress. The final temperature is kept below the typical decomposition range of many nitroaromatics. dtic.milresearchgate.net |
| Detector | NPD; Temp: 310 °C | An NPD is highly sensitive to nitrogen-containing compounds, making it ideal for detecting this compound. |
Supercritical Fluid Chromatography (SFC) Methodologies
Supercritical Fluid Chromatography (SFC) presents a compelling alternative to both LC and GC, particularly for the analysis of polar and thermally labile compounds. chromatographytoday.com SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. mdpi.com Supercritical CO₂ is non-polar, but its elution strength can be readily modified by adding a polar co-solvent, such as methanol. researchgate.netnih.gov This allows SFC to bridge the gap between normal-phase LC and GC. The low viscosity and high diffusivity of supercritical fluids enable fast, highly efficient separations at lower temperatures than GC and with reduced organic solvent consumption compared to HPLC. chromatographytoday.com
Given the polar nature of the amide and nitro groups in this compound, SFC is a highly suitable technique. It can provide the necessary solvating power to elute the compound while avoiding the high temperatures that might cause degradation in GC. chromatographytoday.comresearchgate.net
Method Development Considerations:
SFC method development would involve selecting an appropriate stationary phase and optimizing the mobile phase composition (CO₂/co-solvent ratio) and additives. researchgate.netnih.gov Polar stationary phases, including those with amide, cyano, or diol functionalities, are often used for polar analytes in SFC. chromatographytoday.commdpi.com The percentage of the polar modifier (e.g., methanol) and the addition of small amounts of additives (e.g., amines or acids) can be adjusted to fine-tune retention and peak shape. mdpi.com
Interactive Data Table: Hypothetical SFC Method Parameters
| Parameter | Proposed Condition | Rationale |
| Chromatograph | Supercritical Fluid Chromatography system with UV or MS detector | Specialized equipment is required for SFC. |
| Column | Viridis BEH 2-EP or ACE C18-Amide (e.g., 150 mm x 3.0 mm, 1.7 µm) | Columns with embedded polar groups, like ethyl-bridged hybrid (BEH) or amide phases, show excellent performance and selectivity for polar compounds in SFC. researchgate.netnih.govmdpi.com |
| Mobile Phase | A: Supercritical CO₂; B: Methanol | Methanol is a common and effective polar modifier in SFC. nih.gov |
| Gradient | 5% to 40% B over 5 minutes | A gradient elution is typically used in SFC to effectively elute compounds with a range of polarities and ensure good peak shape. |
| Flow Rate | 2.0 mL/min | Higher flow rates are possible in SFC due to the low viscosity of the mobile phase, leading to faster analysis times. chromatographytoday.com |
| Back Pressure | 150 bar | The back pressure regulator maintains the mobile phase in its supercritical state throughout the system. |
| Column Temperature | 40 °C | Mild temperatures are sufficient, which protects thermally sensitive analytes. |
| Detection | UV at 254 nm | As with HPLC, UV detection is a sensitive and suitable choice. |
Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS)
Hyphenating chromatographic separation with mass spectrometry (MS) provides an unparalleled level of analytical detail, offering both retention time data for quantification and mass-to-charge ratio (m/z) data for definitive structural identification and confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is arguably the most powerful technique for analyzing a compound like this compound. It combines the excellent separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. nih.govrsc.org An electrospray ionization (ESI) source would be ideal, as it is a soft ionization technique that can efficiently ionize polar molecules like the target compound, typically forming a protonated molecular ion [M+H]⁺.
High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, would allow for the determination of the compound's elemental composition by providing a highly accurate mass measurement of the molecular ion. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, yielding a characteristic pattern of product ions that serves as a structural fingerprint, confirming the connectivity of the molecule. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS):
If the compound proves sufficiently volatile and thermally stable for GC analysis, coupling the GC to a mass spectrometer (GC-MS) would be highly beneficial. Electron Ionization (EI) is the most common ionization source in GC-MS. EI is a high-energy technique that causes extensive fragmentation. whitman.edu While the molecular ion peak may be weak or absent for some compounds, the resulting fragmentation pattern is highly reproducible and provides rich structural information. whitman.edulibretexts.org
Crystallography and Solid State Chemistry Investigations of N Benzyl 4 Chloro N Ethyl 3 Nitrobenzamide
Single Crystal X-ray Diffraction Methodologies for Absolute Structure Determination
The prerequisite for any SC-XRD analysis is the cultivation of high-quality single crystals of sufficient size and perfection. For organic molecules like N-benzyl-4-chloro-N-ethyl-3-nitrobenzamide, several strategies can be employed for crystal growth.
A common and effective method is slow evaporation. This technique involves dissolving the synthesized compound in a suitable solvent or solvent system and allowing the solvent to evaporate slowly and undisturbed over days or weeks. The gradual increase in concentration allows for ordered molecular assembly into a crystal lattice. For related benzamide (B126) compounds, solvents such as ethanol (B145695) and methanol (B129727) have proven effective for yielding diffraction-quality crystals. researchgate.netnih.gov For instance, rod-like colorless single crystals of 4-chloro-N-phenylbenzamide were successfully grown by the slow evaporation of an ethanol solution at room temperature. nih.gov
Other widely used techniques include:
Solvent Diffusion: This method involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (a miscible anti-solvent) on top. Diffusion at the interface between the two liquids creates a localized supersaturation zone, promoting slow crystal growth.
Vapor Diffusion: Similar to solvent diffusion, this technique places a solution of the compound in an open vial, which is then sealed inside a larger container holding a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.
Cooling Crystallization: This involves preparing a saturated solution of the compound at an elevated temperature and then slowly cooling it. The decrease in solubility upon cooling can lead to the formation of well-ordered crystals.
Optimization of these methods requires screening various solvents of different polarities, adjusting the concentration of the solute, and controlling the rate of crystallization by modifying temperature and evaporation or diffusion rates.
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The data collection process for determining the structure of a compound like this compound would follow a standard protocol.
The crystal is typically cooled to a low temperature (e.g., 100-173 K) using a stream of nitrogen gas to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern and a more precise final structure. nsf.gov The diffractometer, often equipped with a radiation source such as Molybdenum (Mo Kα) or Copper (Cu Kα), rotates the crystal through a series of orientations while irradiating it with X-rays. nih.gov A detector records the positions and intensities of the thousands of diffracted X-ray reflections.
The collected data is then processed to determine the unit cell dimensions and space group of the crystal. The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map. This initial model is then refined against the experimental data. Refinement is an iterative process of adjusting atomic parameters (positional coordinates and displacement parameters) to achieve the best possible fit between the calculated and observed diffraction data. For a related compound, 4-chloro-3-nitrobenzamide, H atoms were positioned geometrically and refined using a riding model. researchgate.net
The quality of the final refined structure is assessed by crystallographic R-factors (R1 and wR2), where lower values indicate a better agreement between the model and the experimental data. A successful refinement provides a detailed picture of the molecule, including the precise location of each atom.
Below is an illustrative table of the type of crystallographic data that would be obtained from a successful SC-XRD experiment, using data from the related compound 4-chloro-N-phenylbenzamide as an example. nih.gov
| Parameter | Example Value (for 4-chloro-N-phenylbenzamide) |
| Chemical Formula | C₁₃H₁₀ClNO |
| Formula Weight | 231.67 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.3934 (3) |
| b (Å) | 7.7679 (5) |
| c (Å) | 13.7831 (8) |
| α (°) | 105.887 (5) |
| β (°) | 100.849 (4) |
| γ (°) | 90.023 (4) |
| Volume (ų) | 544.64 (5) |
| Z (molecules/unit cell) | 2 |
| Temperature (K) | 298 |
| Radiation (Å) | 0.71073 (Mo Kα) |
| Final R-factors (R1, wR2) | To be determined for target compound |
Polymorphism and Pseudopolymorphism Studies
Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability. Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal structure. Investigating these phenomena is critical, particularly in the pharmaceutical industry.
A comprehensive polymorph screen is an essential step in the solid-state characterization of a compound like this compound. The goal is to induce crystallization under a wide range of conditions to discover as many solid forms as possible. Common screening methodologies include:
Solvent-Induced Polymorphism: Crystallizing the compound from a diverse library of solvents with varying polarities, hydrogen-bonding capabilities, and boiling points.
Cooling and Crash Cooling: Subjecting saturated solutions to different cooling rates. Rapid cooling ("crash cooling") can often trap metastable polymorphic forms.
Competitive Slurrying: Suspending a mixture of known crystal forms in a solvent. Over time, the less stable forms will dissolve and recrystallize into the most stable form at that temperature, establishing the thermodynamic stability relationship between polymorphs.
Mechanical Stress: Grinding the solid material, which can induce phase transformations to different polymorphic forms.
Sublimation: Heating the solid under vacuum to induce a phase change to a gas, followed by condensation on a cold surface, which can produce different polymorphs.
Once different solid forms are generated, they must be characterized to confirm that they are indeed unique polymorphs.
Powder X-ray Diffraction (PXRD) is the primary tool for distinguishing between polymorphs. Each crystalline form produces a unique diffraction pattern, which serves as a "fingerprint." By comparing the PXRD patterns of samples produced from a polymorph screen, one can quickly identify different crystalline phases.
Solid-State Nuclear Magnetic Resonance (ssNMR) is another powerful technique that is sensitive to the local environment of atomic nuclei (e.g., ¹³C, ¹⁵N). Since molecules in different polymorphs reside in distinct crystal environments, they will produce different ssNMR spectra, allowing for unambiguous identification and characterization of the forms.
Other thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are also used. DSC can identify different polymorphs by their unique melting points and transition enthalpies, while TGA is used to identify pseudopolymorphs (solvates/hydrates) by detecting weight loss corresponding to the desolvation process upon heating.
Co-crystallization and Salt Formation Methodologies
Beyond polymorphism, the physicochemical properties of this compound could be further engineered through the formation of multi-component crystals, such as co-crystals or salts. A co-crystal is a crystalline structure composed of two or more neutral molecules held together by non-covalent interactions, typically hydrogen bonding. Salt formation involves proton transfer between an acidic and a basic functional group on the respective components.
Methodologies for preparing co-crystals and salts are similar to those for polymorph screening and include:
Solution Co-crystallization: Dissolving the target compound and a selected co-former in a common solvent and allowing them to crystallize together, often through slow evaporation.
Grinding: Both dry grinding of the two solid components and liquid-assisted grinding (adding a small amount of a solvent) are effective methods for screening for and producing co-crystals.
Slurry Crystallization: Stirring a suspension of the target compound in a solution of the co-former can lead to the formation of the most stable co-crystal.
The selection of a suitable co-former is critical and is guided by principles of crystal engineering and supramolecular chemistry. Co-formers are chosen based on their ability to form robust intermolecular interactions, such as hydrogen bonds, with the target molecule. For this compound, potential co-formers could include carboxylic acids, amides, or other molecules with strong hydrogen bond donor or acceptor sites that can complement the functional groups on the target molecule. nih.gov
Design Principles for Co-crystal Synthesis
The design of co-crystals involving a target molecule like this compound is guided by the principles of supramolecular chemistry, which focuses on non-covalent interactions. The primary strategy involves identifying suitable co-formers that can form robust and predictable intermolecular interactions with the target molecule.
For benzamides, the amide functional group is a key player in forming strong hydrogen bonds. The carbonyl oxygen is a hydrogen bond acceptor, while the N-H group, if present, acts as a hydrogen bond donor. In the case of this compound, the tertiary amide nitrogen is not a hydrogen bond donor. Therefore, the carbonyl oxygen is the primary site for forming hydrogen bonds with co-formers that are strong hydrogen bond donors, such as carboxylic acids or phenols.
The selection of co-formers often follows the concept of supramolecular synthons, which are reliable and recurring patterns of intermolecular interactions. For benzamides, the acid-amide heterosynthon is a common and stable motif. Studies on co-crystal formation between benzamide and substituted benzoic acids have shown that the presence of electron-withdrawing groups on the benzoic acid can strengthen the acid-amide interaction, making co-crystal formation more favorable. researchgate.net
Furthermore, the ΔpKa rule can be a useful guideline. A pKa difference of less than 1 between the target molecule and the co-former generally favors the formation of a co-crystal over a salt. The nitro group and the chloro substituent on the benzoyl ring of the target molecule are electron-withdrawing, which can influence the basicity of the amide carbonyl oxygen and should be considered when selecting acidic co-formers.
Computational methods, such as the calculation of lattice energies for hypothetical co-crystal structures and the analysis of Hansen solubility parameters, can also aid in the rational design and screening of potential co-formers. researchgate.net Experimental screening techniques like liquid-assisted grinding and solvent evaporation are then employed to synthesize the predicted co-crystals. nih.gov
Structural Characterization of Co-crystals
The structural characterization of any newly synthesized co-crystals of this compound would rely on a combination of analytical techniques.
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for elucidating the precise three-dimensional arrangement of molecules in the crystal lattice. It provides detailed information on bond lengths, bond angles, and the nature of intermolecular interactions. For instance, in a study of N-allyl-N-benzyl-4-methylbenzenesulfonamide, SCXRD revealed an orthorhombic Pna21 space group and provided detailed data on the molecular conformation and packing. nsf.gov
Powder X-ray Diffraction (PXRD) is a crucial technique for phase identification and to confirm the formation of a new crystalline phase, distinct from the starting materials. The diffraction pattern of a co-crystal will be unique compared to the patterns of the individual components.
Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to probe changes in vibrational modes upon co-crystal formation. Shifts in the stretching frequencies of functional groups, particularly the amide carbonyl and the nitro groups, can indicate their involvement in hydrogen bonding or other intermolecular interactions.
Thermal analysis , including Differential Scanning Calorimetry (DSC), is used to determine the melting point of the co-crystal, which is typically different from the melting points of the pure components, indicating the formation of a new solid phase.
An example of the type of data obtained from single-crystal X-ray diffraction for a related compound is presented in the table below.
| Crystallographic Data for a Related Benzamide Derivative | |
| Compound | N-allyl-N-benzyl-4-methylbenzenesulfonamide nsf.gov |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 18.6919 (18) |
| b (Å) | 10.5612 (10) |
| c (Å) | 8.1065 (8) |
| V (ų) | 1600.3 (3) |
| Z | 4 |
Analysis of Intermolecular Interactions in the Solid State
The solid-state structure of this compound and its potential co-crystals would be governed by a variety of intermolecular interactions.
Hydrogen Bonding Networks and Patterns
In the absence of an N-H donor in the tertiary amide of this compound, the primary hydrogen bond acceptor is the amide carbonyl oxygen. Weak C-H···O hydrogen bonds are also expected to play a significant role in the crystal packing. The aromatic rings and the ethyl and benzyl (B1604629) groups provide several C-H donors.
In the crystal structure of a related compound, benzyl 4-chloro-3-nitrobenzoate, molecules are linked by three independent C-H···O hydrogen bonds, forming chains of edge-fused rings. researchgate.net Similarly, in 4-chloro-3-nitrobenzonitrile, weak intermolecular C-H···O and C-H···N hydrogen bonds link the molecules. nih.gov The nitro group's oxygen atoms are generally poor hydrogen bond acceptors but can participate in weak C-H···O interactions. researchgate.net
In a potential co-crystal with a hydrogen bond donor, such as a carboxylic acid, a strong O-H···O=C hydrogen bond would likely be the primary interaction, forming a robust supramolecular synthon.
Pi-Stacking and Other Non-Covalent Interactions
The two aromatic rings in this compound, the benzyl ring and the 4-chloro-3-nitrophenyl ring, are expected to engage in π-π stacking interactions. These interactions are a significant driving force in the crystal packing of many aromatic compounds.
For example, in benzyl 4-chloro-3-nitrobenzoate, the hydrogen-bonded chains are further linked into a three-dimensional framework by aromatic π-π stacking interactions. researchgate.net In 3,5-dimethylphenyl 2-nitrobenzenesulfonate, molecules form centrosymmetric dimers via π-π stacking between the dimethylphenyl groups, with a centroid-centroid distance of 3.709 Å. nih.gov The presence of the electron-withdrawing nitro and chloro groups on one ring and the electron-rich nature of the benzyl ring could lead to favorable offset-face-to-face or edge-to-face π-stacking arrangements.
Halogen Bonding Analysis (if applicable)
The chlorine atom in the 4-position of the benzoyl ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as an oxygen or nitrogen atom.
In the context of this compound, the chlorine atom could potentially form a halogen bond with the nitro group or the carbonyl oxygen of a neighboring molecule. The strength of this interaction would depend on the electrostatic potential of the chlorine atom, which is influenced by the other substituents on the aromatic ring. While not as common as hydrogen bonding, halogen bonding can be a significant directional force in crystal engineering.
Crystal Packing Analysis and Lattice Energy Calculations (theoretical)
Theoretical calculations of lattice energy are a powerful tool for understanding and predicting crystal packing. These calculations can be used to compare the relative stability of different hypothetical crystal structures (polymorphs) or to assess the likelihood of co-crystal formation.
The lattice energy can be calculated using methods based on atom-atom potentials or more sophisticated quantum mechanical approaches. For ionic solids, the Born-Haber cycle provides an experimental measure of lattice energy, while the Born-Landé and Kapustinskii equations offer theoretical estimations. libretexts.orgumb.eduscribd.com For molecular crystals like this compound, computational methods are employed to calculate the sublimation enthalpy, which is related to the lattice energy. These calculations can help rationalize why a particular packing arrangement is preferred over others. For instance, lattice energy calculations for benzamide/salicylic acid and a hypothetical benzamide/benzoic acid co-crystal showed a significant energy difference, explaining why only the former is observed experimentally. researchgate.net
Mechanistic Organic Chemistry Studies Involving N Benzyl 4 Chloro N Ethyl 3 Nitrobenzamide
Investigation of Reaction Kinetics and Thermodynamics for Synthetic Steps
The synthesis of N-benzyl-4-chloro-N-ethyl-3-nitrobenzamide typically proceeds via a nucleophilic acyl substitution reaction, specifically the Schotten-Baumann reaction, between 4-chloro-3-nitrobenzoyl chloride and N-ethylbenzylamine in the presence of a base. Understanding the kinetics and thermodynamics of this process is crucial for optimizing reaction conditions and maximizing yield.
Experimental Methodologies for Kinetic and Equilibrium Studies
The kinetics of the formation of this compound can be investigated using various experimental techniques. The reaction progress is typically monitored by measuring the concentration of reactants or products over time.
Common methodologies include:
Spectroscopic Methods: UV-Vis spectroscopy can be employed if the reactants and the benzamide (B126) product have distinct absorption spectra. The change in absorbance at a specific wavelength can be correlated with the concentration of a particular species, allowing for the determination of reaction rates.
Chromatographic Techniques: High-performance liquid chromatography (HPLC) is a powerful tool for separating and quantifying the components of the reaction mixture. By taking aliquots at different time intervals and analyzing them with HPLC, the concentration profiles of the reactants and product can be established.
In-situ NMR Spectroscopy: In certain solvent systems, the reaction can be monitored in real-time using Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, 19F NMR could be utilized if a fluorine-containing analogue were studied, allowing for precise tracking of the conversion of the acid chloride. hud.ac.uk
The equilibrium of the reaction heavily favors the formation of the stable amide product, and as such, equilibrium studies are less common for this type of irreversible reaction. However, the thermodynamic parameters of the reaction can be determined using calorimetry. Isothermal titration calorimetry (ITC) can be used to measure the heat change upon reaction, from which the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction can be calculated.
Below is a representative table of kinetic data for the aminolysis of a substituted benzoyl chloride, illustrating the type of information obtained from such studies.
Interactive Data Table: Representative Kinetic Data for Aminolysis of a Substituted Benzoyl Chloride
| Amine | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) |
| Diethylamine | Acetonitrile (B52724) | 25 | 1.2 x 10² |
| Piperidine | Dioxane | 25 | 5.8 x 10³ |
| Pyrrolidine | Benzene (B151609) | 25 | 7.2 x 10⁴ |
| N-ethylbenzylamine | Acetonitrile | 25 | Estimated 8.5 x 10¹ |
Note: The data for N-ethylbenzylamine is an estimation based on its expected lower nucleophilicity compared to more basic secondary amines.
Computational Modeling of Reaction Energy Barriers
Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the reaction mechanism and energy profile of the synthesis of this compound. These calculations can elucidate the structure of transition states and intermediates, as well as predict the activation energy barriers for the reaction.
The reaction is believed to proceed through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of N-ethylbenzylamine attacks the electrophilic carbonyl carbon of 4-chloro-3-nitrobenzoyl chloride, leading to a tetrahedral intermediate. This is typically the rate-determining step. The intermediate then collapses, expelling the chloride ion to form the final amide product.
Computational models can calculate the energy of the reactants, the tetrahedral intermediate, the transition state, and the products. The difference in energy between the reactants and the transition state gives the activation energy (Ea), which is directly related to the reaction rate.
A hypothetical energy profile for the reaction is presented below.
Interactive Data Table: Calculated Energy Barriers for a Model Acylation Reaction
| Species | Relative Energy (kcal/mol) |
| Reactants | 0 |
| Transition State 1 (Tetrahedral Intermediate Formation) | +15.2 |
| Tetrahedral Intermediate | +2.5 |
| Transition State 2 (Chloride Expulsion) | +8.7 |
| Products | -25.0 |
Note: These values are hypothetical and serve to illustrate a typical energy profile for such a reaction.
Degradation Pathway Elucidation (focused on chemical decomposition mechanisms, not stability in biological systems)
The chemical stability of this compound is a critical aspect, and its degradation can occur through several pathways, including hydrolysis, photolysis, and oxidation.
Hydrolytic Stability and Mechanism Determination
Amide bonds are generally stable to hydrolysis, but under acidic or basic conditions, they can be cleaved. The hydrolysis of this compound would yield 4-chloro-3-nitrobenzoic acid and N-ethylbenzylamine.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis: In basic media, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to give the carboxylate and the amine. arkat-usa.orgresearchgate.net
The rate of hydrolysis is influenced by the substituents on the aromatic ring. The electron-withdrawing nitro group would be expected to increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of hydrolysis compared to an unsubstituted benzamide. researchgate.net
Photolytic and Oxidative Degradation Mechanisms
Photolytic Degradation: Aromatic nitro compounds are known to be susceptible to photolytic degradation. Upon absorption of UV light, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group. nih.gov The benzamide linkage itself can also undergo photochemical reactions. The degradation of this compound under photolytic conditions could lead to a complex mixture of products resulting from reactions of both the nitro group and the amide functionality. researchgate.net
Oxidative Degradation: The benzyl (B1604629) group in this compound is a potential site for oxidative degradation. Strong oxidizing agents can lead to the cleavage of the N-benzyl bond, a process known as oxidative debenzylation, to yield the corresponding primary amide (4-chloro-N-ethyl-3-nitrobenzamide) and benzaldehyde (B42025). organic-chemistry.orgnih.govnih.gov The reaction mechanism can involve the formation of a bromo radical which abstracts a hydrogen atom from the benzylic position. organic-chemistry.orgnih.govresearchgate.net
Structure-Reactivity Relationships within the Benzamide Core and Substituents
The chemical reactivity of this compound is significantly influenced by the electronic and steric effects of its various substituents.
Benzamide Core: The amide group itself is a resonance-stabilized functional group, which contributes to its relative stability. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, giving the C-N bond partial double bond character.
Substituents on the Benzoyl Ring:
3-Nitro Group: The nitro group is a strong electron-withdrawing group through both inductive (-I) and resonance (-R) effects. This has a pronounced effect on the reactivity of the molecule. It significantly increases the electrophilicity of the carbonyl carbon, making the amide more susceptible to nucleophilic attack and hydrolysis. It also strongly deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself.
Substituents on the Nitrogen Atom:
Ethyl Group: The ethyl group is an electron-donating group through its inductive effect (+I). This slightly increases the electron density on the nitrogen atom, which can influence the basicity of the nitrogen and the rotational barrier around the C-N bond.
Benzyl Group: The benzyl group is sterically bulky, which can hinder the approach of reagents to the amide nitrogen and the carbonyl group. Electronically, the phenyl ring of the benzyl group is largely electronically isolated from the amide functionality.
Influence of the Nitro Group on Aromatic Reactivity
The presence of a nitro group (NO₂) ortho to the amide functionality and meta to the chloro substituent significantly modulates the electron density of the aromatic ring in this compound. The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-M) effects. ck12.orglibretexts.org This strong electron-withdrawing nature deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, and more importantly for the reactivity of the chloro group, it strongly activates the ring for nucleophilic aromatic substitution (SNAr). libretexts.orgambeed.comlibretexts.org
The mechanism of SNAr reactions in such activated systems typically proceeds through a two-step addition-elimination pathway. libretexts.orglibretexts.org A nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed, and the nitro group plays a pivotal role in this stabilization.
When the nitro group is positioned ortho or para to the leaving group, it can directly participate in the delocalization of the negative charge of the Meisenheimer complex through resonance. libretexts.orglibretexts.org In this compound, the nitro group is ortho to the amide and meta to the chloro group. While the activating effect is strongest for ortho and para relationships, a meta-nitro group still significantly enhances reactivity compared to an unsubstituted ring due to its powerful inductive electron withdrawal. This effect makes the carbon atom attached to the chlorine more electrophilic and thus more susceptible to nucleophilic attack.
The general reactivity trend for nucleophilic aromatic substitution on nitro-substituted haloarenes is heavily dependent on the position and number of nitro groups. For instance, the reactivity of chloronitrobenzenes towards nucleophiles increases dramatically with the number of nitro groups. libretexts.org
Table 1: Representative Data on the Influence of Nitro Group Position on SNAr Reactivity of Chloronitrobenzene with a Generic Nucleophile (Nu⁻)
| Substrate | Relative Rate of Substitution |
| Chlorobenzene | 1 |
| 1-Chloro-4-nitrobenzene | 7 x 10⁶ |
| 1-Chloro-2-nitrobenzene | 3 x 10⁸ |
| 1-Chloro-2,4-dinitrobenzene | 2.4 x 10¹⁵ |
This table provides illustrative data based on established principles of SNAr reactions to demonstrate the activating effect of the nitro group. The actual rates for this compound may vary depending on the specific nucleophile and reaction conditions.
Reactivity of the Chloro Substituent in Cross-Coupling or Substitution Reactions
The chloro substituent in this compound serves as a versatile handle for the introduction of new functional groups through various transition metal-catalyzed cross-coupling reactions and nucleophilic substitution reactions. The electronic activation provided by the adjacent nitro group enhances the propensity of the chloro group to act as a leaving group in these transformations.
Palladium-Catalyzed Cross-Coupling Reactions:
Two of the most powerful and widely utilized cross-coupling reactions for the functionalization of aryl chlorides are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. wikipedia.orgnih.govresearchgate.net
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an aryl halide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a base. This reaction is a robust method for the formation of carbon-carbon bonds. For a substrate like this compound, a Suzuki-Miyaura coupling could be employed to introduce a new aryl or vinyl group at the 4-position. The electron-deficient nature of the aromatic ring can facilitate the initial oxidative addition step in the catalytic cycle.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine to form a carbon-nitrogen bond. wikipedia.org This reaction is of immense importance in medicinal chemistry for the synthesis of arylamines. The chloro group of this compound would be susceptible to this transformation, allowing for the introduction of a wide range of primary or secondary amines at the 4-position.
Table 2: Illustrative Conditions for Palladium-Catalyzed Cross-Coupling Reactions of an Activated Aryl Chloride
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/Water | 70-95 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 65-90 |
This table presents typical conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions on activated aryl chlorides. The optimal conditions for this compound would require experimental optimization.
Nucleophilic Aromatic Substitution (SNAr) Reactions:
As discussed in the previous section, the chloro substituent is activated towards nucleophilic attack. A wide variety of nucleophiles can displace the chloride ion, leading to the formation of new derivatives. Common nucleophiles include alkoxides, thiolates, and amines. The reaction with amines, under thermal conditions without a metal catalyst, can be considered a non-catalyzed form of amination, although it typically requires more forcing conditions than the palladium-catalyzed equivalent.
The outcome and rate of these substitution reactions are highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature. The presence of the bulky N-benzyl-N-ethylamide group may exert some steric hindrance, potentially influencing the rate of reaction compared to simpler 4-chloro-3-nitrobenzene derivatives.
Application As a Model Compound or Synthetic Building Block in Chemical Research
Utilization in Developing Novel Synthetic Methodologies for Related Scaffolds
The development of new synthetic reactions often relies on testing the methodology on complex and functionally diverse substrates. N-benzyl-4-chloro-N-ethyl-3-nitrobenzamide, with its distinct reactive sites, is an ideal candidate for this purpose. Its utility lies in the ability to probe the selectivity and efficiency of new synthetic transformations.
The structure of this compound is well-suited for the development of novel catalytic reactions, particularly those requiring high selectivity.
Selective Nitro Group Reduction: The aromatic nitro group is a versatile functional group that can be reduced to an amine, opening pathways for further derivatization. The development of catalysts that can selectively reduce the nitro group in the presence of other reducible functionalities, such as the amide carbonyl and the aryl chloride, is a significant area of research. mdpi.comresearchgate.net For instance, novel metal nanoparticle catalysts (e.g., gold-based) or photoenzymatic systems could be tested using this compound to assess their chemoselectivity under mild conditions. researchgate.netchemrxiv.org The goal would be to achieve high yields of N-benzyl-4-chloro-N-ethyl-3-aminobenzamide, a valuable intermediate, without affecting other parts of the molecule.
C-H Functionalization: Palladium-catalyzed C(sp³)–H olefination is a powerful tool for forming carbon-carbon bonds. nih.gov Amide groups can act as directing groups in such reactions. This compound could serve as a substrate to explore new ligands and reaction conditions for the olefination of the ethyl or benzyl (B1604629) groups attached to the amide nitrogen. nih.gov The electronic environment of the amide, influenced by the ortho-nitro group, would provide a challenging test case for the robustness of new catalytic systems.
Cross-Coupling Reactions: The chloro-substituent on the aromatic ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds. Using this molecule as a substrate would allow researchers to evaluate the performance of new catalysts in the context of a sterically hindered and electronically deactivated aryl chloride.
Chemical libraries, which are large collections of structurally related compounds, are essential for drug discovery and materials science. nih.gov this compound can serve as a central scaffold for the generation of such libraries.
Starting with this single compound, a diverse array of analogs can be synthesized through systematic modification of its functional groups. nih.gov This approach, often used in medicinal chemistry, allows for the exploration of structure-activity relationships (SAR). nih.govnih.gov For example, a library could be constructed by:
Reducing the nitro group to an amine and then acylating, alkylating, or sulfonating it with a variety of reagents.
Performing nucleophilic aromatic substitution of the chlorine atom.
Varying the substituents on the benzyl group.
This strategy enables the rapid generation of hundreds or thousands of unique compounds, which can then be screened for desired biological activities or material properties. nih.gov The benzamide (B126) core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. nih.govresearchgate.net
Contribution to Fundamental Studies of Aromatic Amide Reactivity and Structure
The interplay of functional groups in this compound makes it an excellent model for fundamental studies of chemical reactivity and molecular structure.
The amide bond's properties are heavily influenced by its electronic environment. nih.govlibretexts.org In this molecule, the benzoyl ring is substituted with two electron-withdrawing groups: a chloro atom para to the amide and a nitro group ortho to the amide. These groups decrease the electron density of the aromatic ring and the carbonyl carbon, which has several consequences:
Amide Bond Hydrolysis: The rate of acid- or base-catalyzed hydrolysis of the amide bond would be affected by these substituents. Studies on related N-nitrobenzamides have shown complex hydrolysis mechanisms that are dependent on acid strength. rsc.org This compound would allow for a detailed kinetic investigation into how the combined electronic and steric effects of the ortho-nitro and para-chloro groups influence the stability of the amide bond compared to simpler benzamides. rsc.orgnumberanalytics.com
Rotational Barriers: The presence of a bulky N-ethyl-N-benzyl group and an ortho-nitro group creates significant steric hindrance. This hindrance would influence the rotational barriers around the N-C(O) bond and the C(aryl)-C(O) bond. These conformational dynamics could be studied in detail using variable-temperature NMR spectroscopy, providing fundamental insights into the stereochemistry of tertiary amides.
Use in the Development of Analytical Standards and Reference Materials for Complex Amides
The advancement of analytical chemistry, particularly in fields like pharmaceutical analysis, environmental monitoring, and metabolomics, requires pure, well-characterized reference materials to ensure the accuracy and reliability of measurements. This compound, as a specific, stable, and synthetically accessible compound, is a candidate for use as an analytical standard. cymitquimica.com
Its role could include:
Method Validation: When developing new analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), for the separation and quantification of complex amides, this compound could serve as a benchmark. Its retention time and mass fragmentation pattern would be unique and reproducible.
Quality Control: In industrial settings where related benzamide structures are synthesized, it could be used as a reference standard to identify impurities or byproducts.
Calibration: For quantitative analysis, a precisely weighed amount of the pure compound can be used to generate calibration curves, allowing for the accurate determination of the concentration of this or structurally similar analytes in a sample.
The presence of chlorine provides a distinct isotopic pattern in mass spectrometry, aiding in its identification.
Pedagogical Applications in Organic Chemistry Laboratories
This compound and its synthesis are highly suitable for inclusion in undergraduate organic chemistry laboratory curricula. acs.orgwalisongo.ac.id
Amide Synthesis: The preparation of this compound from 4-chloro-3-nitrobenzoyl chloride and N-ethylbenzylamine is a classic example of nucleophilic acyl substitution (a Schotten-Baumann type reaction), a fundamental topic in organic chemistry. youtube.com This synthesis is generally robust and can be performed using standard laboratory equipment. Comparing different methods, such as using a coupling reagent versus an acid chloride, can provide a valuable lesson in green chemistry. walisongo.ac.id
Spectroscopic Elucidation: The product contains multiple, distinct functional groups, making it an excellent exercise for structure determination using spectroscopic methods. Students would learn to identify key signals in the ¹H NMR, ¹³C NMR, and IR spectra corresponding to the aromatic protons, the benzylic and ethyl protons, the amide carbonyl, and the nitro group.
Multi-Step Synthesis: The experiment can be extended into a multi-step synthesis project. walisongo.ac.id For example, after synthesizing and purifying the title compound, students could perform a selective reduction of the nitro group to an amine. This subsequent step would introduce new techniques and reinforce concepts of chemoselectivity. The success of each step could be monitored by techniques like Thin Layer Chromatography (TLC).
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅ClN₂O₃ | cymitquimica.com |
| Molecular Weight | 318.75 g/mol | cymitquimica.com |
| Purity | Min. 95% | cymitquimica.com |
| Appearance | (Expected) Crystalline Solid | - |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals for aromatic protons (3H, complex pattern), benzylic protons (~4.5-5.0 ppm, singlet or two rotameric signals), ethyl protons (quartet and triplet), with shifts influenced by steric hindrance and electronic effects. |
| ¹³C NMR | Signals for aromatic carbons, amide carbonyl carbon (~165-170 ppm), benzylic carbon, and ethyl carbons. |
| IR Spectroscopy | Strong absorption for C=O (amide) stretch (~1630-1680 cm⁻¹), characteristic absorptions for N-O stretches (nitro group) (~1520 cm⁻¹ and ~1350 cm⁻¹), C-Cl stretch, and C-H stretches. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 318, with a characteristic M+2 peak (~33% intensity of M⁺) due to the ³⁷Cl isotope. Fragmentation would likely involve cleavage of the benzyl group and the amide bond. |
Future Research Directions and Unexplored Avenues for N Benzyl 4 Chloro N Ethyl 3 Nitrobenzamide Research
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of N-benzyl-4-chloro-N-ethyl-3-nitrobenzamide can be significantly enhanced by leveraging the capabilities of flow chemistry and automated synthesis platforms. These technologies offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for reactions involving nitrated compounds.
Future research should focus on developing a continuous-flow process for the multi-step synthesis of this compound. This would involve the design of a modular flow reactor system capable of performing sequential reactions, such as the nitration of a benzoyl chloride precursor, followed by amidation with N-ethylbenzylamine, all within an integrated and automated setup. Such a system would enable rapid optimization of reaction conditions and facilitate the large-scale production of the target compound.
The implementation of automated platforms can also accelerate the synthesis of a library of this compound analogs. By systematically varying the substituents on both the benzoyl and benzyl (B1604629) moieties, researchers can efficiently explore the structure-activity relationships of this class of compounds.
Advanced In Situ Spectroscopic Techniques for Real-time Reaction Monitoring
Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be integrated into the reaction setup to continuously analyze the reaction mixture without the need for sample extraction. nih.govpolito.it For instance, in situ FTIR can be employed to monitor the disappearance of the acyl chloride peak and the appearance of the amide carbonyl peak during the amidation step. researchgate.net This allows for the accurate determination of reaction endpoints and can help in identifying any potential side reactions.
Future investigations should aim to develop and implement a suite of in situ analytical methods for the synthesis of this compound. spectroscopyonline.com The data obtained from these techniques can be used to build kinetic models of the reaction, leading to a more robust and efficient synthetic process.
Application of Machine Learning and Artificial Intelligence in Predictive Synthesis and Property Modeling
Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical synthesis and materials science. researchgate.netrjptonline.org In the context of this compound, these computational tools can be employed for several key purposes.
Exploration of Bio-Inspired Synthetic Pathways (focused on methodology, not biological outcomes)
Nature provides a vast inspiration for the development of novel and sustainable synthetic methodologies. Exploring bio-inspired pathways for the synthesis of this compound could lead to more environmentally friendly and efficient processes.
One avenue of research could involve the use of enzymes to catalyze key steps in the synthesis. For example, lipases or other hydrolases could be investigated for their ability to facilitate the amidation reaction under mild conditions. Biocatalysis often offers high selectivity and can reduce the need for harsh reagents and solvents.
Another bio-inspired approach could involve mimicking the assembly-line logic of polyketide and non-ribosomal peptide synthases. While not directly applicable to the synthesis of this specific molecule, the principles of modularity and sequential bond formation can inspire the design of novel synthetic strategies. Research in this area would focus on developing chemo-enzymatic or fully synthetic cascades that mimic the efficiency of these natural systems.
Design and Investigation of Chiral Analogues and Stereoselective Synthesis Methodologies
The introduction of chirality into the structure of this compound could lead to the discovery of compounds with unique stereospecific properties. Future research should focus on the design and synthesis of chiral analogs of this molecule.
This could be achieved by introducing a stereocenter at the benzylic position or on the ethyl group. The development of stereoselective synthetic methods will be crucial for accessing enantiomerically pure forms of these chiral analogs. Methodologies such as asymmetric catalysis, the use of chiral auxiliaries, or enzymatic resolutions could be explored.
The investigation of these chiral analogues would involve studying their chiroptical properties and evaluating how the stereochemistry influences their chemical and physical characteristics. This line of inquiry could open up new avenues for the application of this compound derivatives in fields where stereoisomerism plays a critical role.
Q & A
Q. What are the standard synthetic routes for N-benzyl-4-chloro-N-ethyl-3-nitrobenzamide?
The compound is typically synthesized via a two-step approach:
- Acylation : Reacting an appropriate amine (e.g., benzyl-ethylamine derivatives) with 4-chloro-3-nitrobenzoyl chloride in anhydrous dichloromethane or tetrahydrofuran (THF) under inert conditions. Triethylamine is often used as a base to neutralize HCl byproducts .
- Purification : Crude product is recrystallized from methanol or ethanol to achieve >95% purity. Reaction progress is monitored via TLC or HPLC .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Core methods include:
- NMR Spectroscopy : H and C NMR confirm substituent positions and amide bond formation. Aromatic protons appear as distinct doublets in the 7.0–8.5 ppm range .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 344.05) .
- UV-Vis : Absorbance peaks near 270–290 nm indicate nitro and aromatic chromophores .
Q. How can researchers optimize reaction yields during synthesis?
Key strategies:
- Use freshly distilled benzoyl chloride derivatives to avoid hydrolysis side reactions.
- Maintain low temperatures (0–5°C) during acylation to suppress competing pathways .
- Employ excess amine (1.2–1.5 eq) to drive the reaction to completion .
Advanced Research Questions
Q. How can structural ambiguities in crystallographic data be resolved?
- SHELX Refinement : Use SHELXL for small-molecule refinement, especially for resolving disorder in nitro or benzyl groups. Twinned data may require the TWIN/BASF commands in SHELX .
- Hydrogen Bonding Analysis : Compare O–H···O and N–H···O interactions in the crystal lattice to validate packing models .
Q. What methodologies address discrepancies in spectral data for this compound?
- Dynamic NMR : Resolve rotational barriers in the amide bond (e.g., coalescence temperature studies) if H NMR shows unexpected splitting .
- DFT Calculations : Simulate IR or NMR spectra using Gaussian software to cross-validate experimental data, particularly for nitro group vibrations (~1520 cm) .
Q. How can researchers design analogs to study structure-activity relationships (SAR)?
- Bioisosteric Replacement : Substitute the nitro group with cyano or trifluoromethyl groups to modulate electron-withdrawing effects .
- Positional Isomerism : Synthesize 2-chloro-4-nitro or 3-chloro-5-nitro variants to assess steric and electronic impacts on biological activity .
Q. What strategies mitigate side reactions during functional group transformations?
- Nitro Reduction : Catalytic hydrogenation (H, Pd/C) at 40–60 psi selectively reduces nitro to amine without cleaving the amide bond. Monitor via in-situ FTIR for NH formation (~3400 cm) .
- Chlorine Substitution : Use Ullmann coupling with CuI/1,10-phenanthroline to replace chlorine with aryl groups while preserving the nitro moiety .
Data Contradiction and Validation
Q. How should conflicting crystallographic and computational data be reconciled?
- Multipole Refinement : Apply Hirshfeld atom refinement (HAR) in Olex2 to resolve electron density mismatches, particularly near nitro groups .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability (decomposition >200°C) with predicted lattice energies from DFT .
Q. What approaches validate biological target engagement in vitro?
- SPR Spectroscopy : Immobilize the compound on a CM5 chip to measure binding kinetics (k/k) with enzymes like kinases or proteases .
- Fluorescence Quenching : Monitor tryptophan emission shifts (Δλ ~10 nm) in protein-ligand complexes to confirm binding .
Methodological Resources
Q. Which databases provide reliable physicochemical data for this compound?
- PubChem : Offers computed properties (logP, pKa) and spectral data .
- NIST Chemistry WebBook : Validates IR and MS spectra via experimental benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
